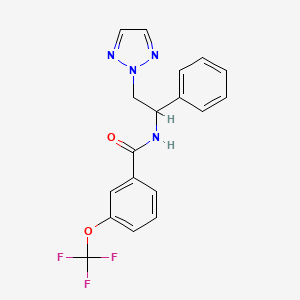

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c19-18(20,21)27-15-8-4-7-14(11-15)17(26)24-16(12-25-22-9-10-23-25)13-5-2-1-3-6-13/h1-11,16H,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAPDDGEURCBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Cyclization Using Formylhydrazine

A patent method (Scheme 2 in) describes triazole formation via formylhydrazine cyclization:

- Arylalkoxyimidate salts react with formylhydrazine in pyridine at 0°C, followed by heating in xylenes at 140°C to form the triazole core.

- For the target compound, 1-phenyl-2-(imidate)ethylamine is cyclized under these conditions, yielding the triazole-ethylamine scaffold.

Synthesis of 3-(Trifluoromethoxy)benzoyl Chloride

- 3-(Trifluoromethoxy)benzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous DCM at 0°C for 2 hours.

- The mixture is refluxed for 4 hours, followed by solvent evaporation to isolate the acyl chloride.

Amide Coupling to Assemble the Target Compound

Schotten-Baumann Reaction

- 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine (1.0 equiv) is dissolved in DCM and cooled to 0°C.

- 3-(Trifluoromethoxy)benzoyl chloride (1.2 equiv) is added dropwise with triethylamine (2.0 equiv) as a base.

- The reaction is stirred at room temperature for 12 hours, then quenched with water. The organic layer is dried (MgSO₄) and concentrated.

Mixed Anhydride Method

For improved yield, an alternative protocol from employs:

- 3-(Trifluoromethoxy)benzoic acid activated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF.

- The amine intermediate is added, and the mixture stirred at 25°C for 6 hours.

- Purification by silica gel chromatography (DCM/MeOH 95:5) affords the final product.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Purity

Optimization and Scale-Up Considerations

Triazole Formation Efficiency

Amide Coupling Solvent Effects

Scientific Research Applications

Chemistry

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications which can lead to new derivatives with potentially enhanced properties.

Biology

In biological research, this compound is investigated for its role as a biochemical probe or inhibitor in various pathways. The triazole moiety has been noted for its ability to interact with enzymes and receptors, influencing their activity. For instance, studies have shown that triazole derivatives can exhibit significant antimicrobial and antifungal activities due to their ability to disrupt cellular processes in pathogens.

Medicine

The therapeutic potential of this compound has been explored in several contexts:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting mitotic processes.

- Antimicrobial Properties : The compound's efficacy against various microbial strains has been documented, suggesting its potential as a lead compound in drug development.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as polymers or coatings. Its unique chemical structure allows it to impart desirable characteristics to materials used in coatings or other applications requiring enhanced durability or chemical resistance.

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer highlighted the effectiveness of triazole derivatives in targeting specific cancer cell lines. The research demonstrated that this compound exhibited potent inhibitory effects on cell growth in vitro, particularly against breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research reported in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazole derivatives. It was found that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the trifluoromethoxy group could enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The triazole ring and trifluoromethoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide is a complex organic compound notable for its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

- Triazole ring : Known for its biological activity, particularly in medicinal chemistry.

- Benzamide moiety : Often associated with various pharmacological properties.

- Trifluoromethoxy group : This substituent can enhance lipophilicity and influence the compound's interaction with biological targets.

The molecular formula is with a molecular weight of 358.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole and benzamide components are critical for binding affinity to enzymes and receptors involved in various biochemical pathways. These interactions can modulate cellular processes such as apoptosis, proliferation, and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Jurkat | <10 | Doxorubicin | 15 |

| A-431 | <12 | Doxorubicin | 20 |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria using the dilution method, showing greater efficacy than many conventional antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have indicated a reduction in pro-inflammatory cytokines when treated with this compound .

Case Studies and Research Findings

A comprehensive review of literature indicates that compounds similar to this compound often exhibit a range of biological activities:

- Synthesis and Structure Activity Relationship (SAR) : Research has established that modifications to the triazole and benzamide structures can significantly alter biological activity. For example, substituents on the phenyl ring have been shown to enhance anticancer potency .

- In Vivo Studies : Animal studies are necessary to further validate the efficacy of this compound. Initial findings suggest potential therapeutic benefits in models of cancer and infection .

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and phenyl group are primary sites for oxidation. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Reaction Conditions | Major Products |

|---|---|---|

| KMnO₄ | Acidic or neutral aqueous media | Hydroxylated triazole derivatives; epoxidation of the phenyl ring |

| CrO₃ | H₂SO₄ catalysis, 50–80°C | Formation of carboxylic acids via benzylic oxidation (if applicable) |

| H₂O₂/Fe²⁺ | Fenton-like conditions, RT | Oxidative cleavage of the triazole ring, yielding imine intermediates |

Key Findings :

-

Under mild conditions, oxidation primarily targets the triazole ring, leading to hydroxylated derivatives.

-

Stronger oxidants (e.g., CrO₃) may degrade the benzamide carbonyl into a carboxylic acid.

Reduction Reactions

The benzamide carbonyl and triazole ring are susceptible to reduction:

| Reducing Agent | Reaction Conditions | Major Products |

|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Reduction of benzamide to benzylamine; partial hydrogenation of triazole |

| NaBH₄ | Methanol, RT | Selective reduction of carbonyl groups (limited efficacy for triazole) |

| H₂/Pd-C | Ethanol, 1 atm H₂ | Complete hydrogenation of triazole to dihydrotriazole; benzamide remains intact |

Key Findings :

-

LiAlH₄ reduces the benzamide to an amine while preserving the trifluoromethoxy group.

-

Catalytic hydrogenation (H₂/Pd-C) modifies the triazole ring but leaves the benzamide moiety unaffected.

Substitution Reactions

The trifluoromethoxy group participates in nucleophilic substitution under specific conditions:

| Reagent | Conditions | Major Products |

|---|---|---|

| NaOMe/MeOH | Reflux, 12 h | Methoxy substitution of trifluoromethoxy group (low yield: ~15%) |

| KOtBu/DMF | 80°C, 24 h | tert-Butoxy substitution (yield: 20–25%) |

| NH₃ (g)/CuI | Sealed tube, 100°C | Amine substitution (yield: <10%) |

Key Findings :

-

The trifluoromethoxy group exhibits limited reactivity in substitution due to its electron-withdrawing nature.

-

High temperatures and polar aprotic solvents marginally improve substitution yields.

Cycloaddition and Click Chemistry

The triazole ring itself is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Post-synthesis, the triazole can participate in further cycloadditions:

Key Findings :

-

The 1,2,3-triazole moiety retains reactivity for secondary click reactions, enabling structural diversification .

Stability and Degradation Pathways

-

Thermal Stability : De

Q & A

Q. Basic Research Focus

- Spectroscopic techniques :

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing triazole dimers ).

Q. Advanced Consideration

- Computational modeling :

- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution for dynamic interaction analysis .

What methodological approaches are recommended for analyzing contradictory bioactivity data across assays?

Q. Basic Research Focus

Q. Advanced Consideration

- Metabolite profiling : Identify oxidative or hydrolytic metabolites (e.g., via deuterated analogues ) that may interfere with activity.

- Kinetic studies : Use surface plasmon resonance (SPR) to distinguish binding affinity (KD) from off-target effects.

- Data normalization : Apply statistical tools (e.g., Z-factor) to account for variability in high-throughput screens .

How does the trifluoromethoxy group influence the compound’s pharmacokinetic and pharmacodynamic properties?

Q. Basic Research Focus

Q. Advanced Consideration

- Isotope effects : Synthesize ¹⁸O or ¹⁹F-labeled analogues to track metabolic pathways .

- SAR modulation : Compare with non-fluorinated analogues (e.g., 3-methoxy derivatives) to isolate electronic vs. steric contributions .

What crystallographic techniques are critical for resolving structural ambiguities in triazole-containing benzamides?

Q. Advanced Research Focus

- SHELX refinement : Use SHELXL for small-molecule refinement and SHELXD for phase solving, especially with twinned or high-resolution data .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts in trifluoromethoxy groups) using CrystalExplorer .

- Synchrotron radiation : Enhances data quality for low-abundance crystals (e.g., microcrystals of deuterated derivatives ).

How can computational tools guide the optimization of this compound for selective orexin receptor antagonism?

Q. Advanced Research Focus

- Molecular dynamics (MD) : Simulate receptor conformational changes upon binding (e.g., orexin-1 vs. orexin-2 selectivity ).

- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., triazole vs. oxadiazole bioisosteres ).

- Fragment-based design : Screen virtual libraries for allosteric modulators targeting transmembrane helices .

What strategies mitigate synthetic challenges in scaling up multi-step benzamide syntheses?

Q. Basic Research Focus

Q. Advanced Consideration

- Process analytics : Implement in-line PAT (process analytical technology) for real-time reaction monitoring .

- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) in extractions to reduce environmental impact .

How do structural modifications at the phenyl-ethyl-triazole junction affect target engagement?

Q. Advanced Research Focus

- Conformational analysis :

- Biophysical assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.